molecular formula C10H15N5 B2618916 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine CAS No. 923206-26-2

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine

Cat. No.: B2618916
CAS No.: 923206-26-2
M. Wt: 205.265
InChI Key: YEHUTULGLDOWGG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,7-dimethyl-1,2,4-triazole with a suitable aldehyde or ketone, followed by cyclization to form the triazolopyrimidine ring . The reaction is often carried out in the presence of a catalyst and under microwave irradiation to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature and pressure, can improve the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-(5,7-Dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Mechanism of Action

Properties

IUPAC Name

3-(5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5/c1-7-6-8(2)15-9(4-3-5-11)13-14-10(15)12-7/h6H,3-5,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEHUTULGLDOWGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NN=C(N12)CCCN)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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